Bis(4-chlorophenyl)iodonium hexafluorophosphate

描述

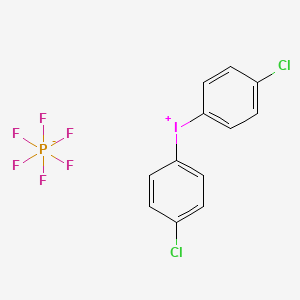

Bis(4-chlorophenyl)iodonium hexafluorophosphate (CAS 60565-87-9, C₁₂H₈Cl₂I·PF₆) is an iodonium salt comprising two 4-chlorophenyl groups bonded to a central iodine cation, paired with a hexafluorophosphate (PF₆⁻) counterion . The 4-chloro substituents are electron-withdrawing, enhancing the electrophilicity of the iodonium center. This compound is widely employed as a photoinitiator in polymerization reactions and as an electrophilic arylating agent in organic synthesis. Its stability under ambient conditions and solubility in polar aprotic solvents (e.g., dichloromethane, acetonitrile) make it suitable for applications in photoresists, coatings, and electronic materials .

属性

IUPAC Name |

bis(4-chlorophenyl)iodanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2I.F6P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-7(2,3,4,5)6/h1-8H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYKGBBWYYLHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2F6IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554204 | |

| Record name | Bis(4-chlorophenyl)iodanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60565-87-9 | |

| Record name | Bis(4-chlorophenyl)iodanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxidative Coupling Using Potassium Iodate and Acetic Anhydride

A classical method involves the use of potassium iodate as an oxidant in the presence of aromatic hydrocarbons and acetic anhydride:

-

- Potassium iodate (KIO3) (0.023 mol)

- Aromatic hydrocarbon (0.06 mol, e.g., 4-chlorobenzene)

- Acetic anhydride (6 mL)

- Glacial acetic acid and concentrated sulfuric acid mixture added slowly at low temperature (ice-salt bath)

-

- The mixture is stirred overnight after acid addition.

- The reaction mixture is quenched with ice water and extracted with petroleum ether.

- Saturated potassium hexafluorophosphate solution is added to precipitate the diaryliodonium hexafluorophosphate salt.

- The precipitate is filtered and recrystallized from ethanol-water (1:1) to yield the pure salt.

-

- This method allows the formation of diaryliodonium salts with hexafluorophosphate counterions.

- The reaction requires careful control of acid addition and temperature to avoid side reactions.

Preparation via m-Chloroperoxybenzoic Acid (m-CPBA) Oxidation and Boron Trifluoride Etherate Activation

An alternative, milder method uses m-chloroperoxybenzoic acid as the oxidant:

-

- m-Chloroperoxybenzoic acid (1.1 equiv.)

- Aryl iodide (1.0 equiv., e.g., 4-chloroiodobenzene)

- Dichloromethane (DCM) solvent (0.15 M)

- Boron trifluoride etherate (2.5 equiv.)

- Arylboronic acid (1.1 equiv.)

-

- m-CPBA is dissolved in DCM, and aryl iodide is added.

- Boron trifluoride etherate is added dropwise at room temperature and stirred for 30 minutes.

- Arylboronic acid is added, and the mixture is stirred for 15 minutes.

- The reaction mixture is concentrated, dissolved in DCM, and ether is added to precipitate the diaryliodonium salt.

- The solid is filtered and dried under vacuum.

-

- Mild conditions at room temperature.

- Avoids harsh acidic conditions.

- Suitable for sensitive substrates.

Acid-Mediated Coupling Using Trifluoromethanesulfonic Acid (TfOH)

Another method employs trifluoromethanesulfonic acid to activate the aryl iodide:

-

- Aryl iodide (1.0 equiv.)

- DCM (0.2 M)

- Trifluoromethanesulfonic acid (2.0 equiv.)

- Arene (e.g., anisole) (1.0 equiv.)

-

- Aryl iodide is dissolved in DCM, and TfOH is added slowly at room temperature.

- The mixture is cooled in an ice-salt bath.

- The arene dissolved in DCM is added dropwise.

- After stirring, the reaction mixture is concentrated while cold.

- Ether is added to precipitate the diaryliodonium salt.

- The solid is filtered and dried under vacuum.

-

- This method is effective for electron-rich arenes.

- Cooling is important to control reaction rate and selectivity.

Anion Exchange to Hexafluorophosphate Salt

In all methods, the final step involves anion exchange to obtain the hexafluorophosphate salt:

- The crude diaryliodonium salt (often as a sulfate or triflate) is dissolved in an appropriate solvent.

- Saturated potassium hexafluorophosphate (KPF6) solution is added under stirring.

- The hexafluorophosphate salt precipitates due to its low solubility.

- The precipitate is collected by filtration and recrystallized for purity.

Summary Table of Preparation Methods

| Method | Oxidant/Activator | Reaction Conditions | Key Steps | Notes |

|---|---|---|---|---|

| Potassium iodate & Acetic anhydride | KIO3, Ac2O, AcOH/H2SO4 | Ice-salt bath, overnight stirring | Oxidation, acid-mediated coupling, KPF6 anion exchange | Classical method, requires careful acid addition |

| m-CPBA & BF3·OEt2 | m-CPBA, BF3·OEt2 | Room temperature, short reaction times | Oxidation, boronic acid coupling, precipitation | Mild, suitable for sensitive substrates |

| TfOH-mediated coupling | TfOH | Room temperature, ice bath | Activation of aryl iodide, arene coupling, precipitation | Effective for electron-rich arenes |

Research Findings and Notes

- The choice of method depends on substrate sensitivity, scale, and desired purity.

- The m-CPBA/BF3·OEt2 method is widely preferred for its mildness and efficiency.

- Anion exchange with KPF6 is crucial for obtaining the hexafluorophosphate salt, which has desirable solubility and stability properties.

- Reaction yields are typically moderate to high (30–80%) depending on conditions and substrates.

- Purification by recrystallization from ethanol-water mixtures enhances product quality.

- Elemental analysis and NMR spectroscopy confirm the identity and purity of the diaryliodonium hexafluorophosphate salts.

化学反应分析

Bis(4-chlorophenyl)iodonium hexafluorophosphate undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in various organic reactions.

Substitution: It participates in electrophilic aromatic substitution reactions.

Photoinitiation: It is used in photoinitiating systems, where it generates reactive species upon exposure to light.

Common reagents used in these reactions include peracetic acid, hydrogen peroxide, and other oxidizing agents. The major products formed depend on the specific reaction conditions and substrates used.

科学研究应用

Photoinitiators in Polymer Chemistry

Overview

This compound serves as a highly efficient photoinitiator in the curing of polymers. Upon exposure to UV light, it generates free radicals that initiate polymerization processes, making it essential in the production of UV-cured coatings, inks, and adhesives.

Case Studies

- Photopolymerization Efficiency : Research indicates that bis(4-chlorophenyl)iodonium hexafluorophosphate enhances the curing speed and efficiency of photopolymerization processes when used with various sensitizers. For example, the combination of this compound with thiophene-substituted phenothiazine has shown promising results in radical and cationic photopolymerization reactions under visible laser irradiation .

- Dental Applications : In dental materials, this compound is utilized for curing dental fillings and other restorative materials. Its ability to provide rapid curing under specific light wavelengths is crucial for effective dental procedures .

Electronics Manufacturing

Overview

In the electronics industry, this compound is employed in the formulation of photoresists for semiconductor fabrication. Its properties facilitate high-resolution patterning necessary for miniaturizing electronic components.

Applications

- Photoresist Development : The compound's high photoinitiating activity allows for precise control over the polymerization process during photoresist application, leading to improved resolution and fidelity in electronic circuits .

- Microfabrication Techniques : It is also used in microfabrication techniques where fine patterns are required on substrates, contributing significantly to advancements in microelectronics .

Biomedical Applications

Overview

The compound is explored for its potential use in biomedical devices, particularly in enhancing biocompatibility and reducing bacterial adhesion on medical implants.

Research Insights

- Coatings for Implants : Studies have demonstrated that coatings made with this compound can significantly improve the longevity and safety of implants by minimizing bacterial colonization .

- Drug Delivery Systems : Its role in drug delivery systems is being investigated due to its reactivity and ability to form stable complexes with therapeutic agents .

Research in Organic Synthesis

Overview

In organic synthesis, this compound acts as a valuable reagent for various transformations. Its stability and reactivity make it an important tool for developing new compounds in pharmaceutical research.

Applications

- Synthetic Pathways : Researchers utilize this compound as a reagent in synthetic pathways to create complex organic molecules. Its ability to facilitate reactions under mild conditions is particularly advantageous .

- Catalytic Processes : The compound has been studied for its catalytic properties in various organic reactions, showcasing its versatility beyond just photoinitiation .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photoinitiators | Used in UV-curable coatings and inks | High efficiency and rapid curing |

| Electronics Manufacturing | Employed in photoresists for semiconductor fabrication | High-resolution patterning |

| Biomedical Applications | Enhances biocompatibility in medical devices | Reduces bacterial adhesion |

| Organic Synthesis | Acts as a reagent for various transformations | Stability and reactivity |

作用机制

The mechanism of action of bis(4-chlorophenyl)iodonium hexafluorophosphate involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can then participate in various chemical reactions, leading to the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

Comparison with Similar Iodonium Hexafluorophosphate Salts

Substituent Effects on Reactivity and Stability

Iodonium salts with varying aryl substituents exhibit distinct electronic and steric properties, influencing their reactivity and applications. Key analogs include:

| Compound Name | Substituents | Electronic Effect | Steric Bulk |

|---|---|---|---|

| Diphenyliodonium hexafluorophosphate | Phenyl (C₆H₅) | Neutral | Low |

| Bis(4-methylphenyl)iodonium hexafluorophosphate | 4-Methyl (C₆H₄CH₃) | Electron-donating (+I) | Moderate |

| Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | 4-tert-butyl (C₆H₄C(CH₃)₃) | Electron-donating (+I) | High |

| Bis(4-chlorophenyl)iodonium hexafluorophosphate | 4-Chloro (C₆H₄Cl) | Electron-withdrawing (-I) | Low |

Electronic Effects :

Steric Effects :

- Bulky substituents (e.g., tert-butyl) hinder close contact with nucleophiles, slowing electron transfer (ET) rates. For example, bis(4-tert-butylphenyl)iodonium hexafluorophosphate exhibits a 30% slower ET rate compared to diphenyliodonium hexafluorophosphate in acetonitrile .

- The low steric bulk of this compound allows efficient participation in electrophilic cyclization and polymerization .

Physical and Solubility Properties

| Property | Bis(4-Cl-Ph)I PF₆⁻ | Bis(4-Me-Ph)I PF₆⁻ | Diphenyliodonium PF₆⁻ |

|---|---|---|---|

| Melting Point (°C) | Not reported | 175–180 | 245–250 |

| Solubility in DCM | High | High | Moderate |

| UV Absorption (nm) | ~270 (estimated) | 267 | 255 |

The 4-chloro derivative’s higher polarity likely improves solubility in polar solvents compared to non-halogenated analogs .

生物活性

Bis(4-chlorophenyl)iodonium hexafluorophosphate is an organoiodine compound known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula: C12H8Cl2F6I

- Molecular Weight: 408.00 g/mol

The compound features a central iodine atom bonded to two 4-chlorophenyl groups and associated with a hexafluorophosphate counterion. This structure contributes to its electrophilic properties, making it a useful reagent in organic synthesis.

The primary mechanism of action for this compound involves its role as an electrophile in various biochemical reactions. It can participate in:

- Electrophilic Aromatic Substitution: The iodine center exhibits high electrophilicity, allowing it to react with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.

- Generation of Reactive Oxygen Species (ROS): The compound can induce oxidative stress through ROS generation, which is implicated in various biological processes, including apoptosis and inflammation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, highlighting its potential as a novel antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and generate oxidative damage.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Mechanism: The anticancer effects are believed to be mediated through the induction of apoptosis via ROS generation and activation of caspase pathways.

Case Study: Apoptosis Induction

A notable case study investigated the effects of this compound on HeLa cells. The results indicated:

- A dose-dependent increase in apoptosis markers.

- Enhanced levels of ROS correlated with decreased cell viability.

This suggests that the compound could serve as a potential therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。